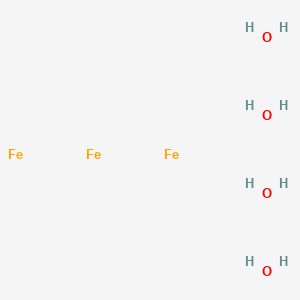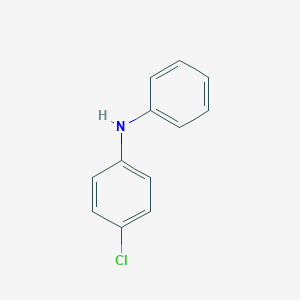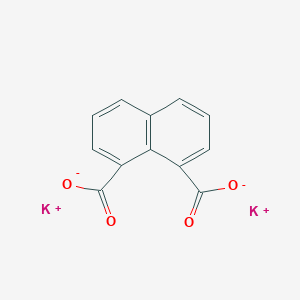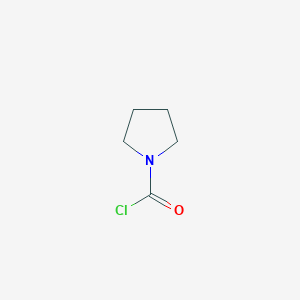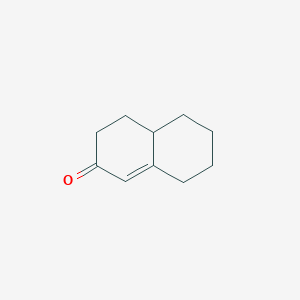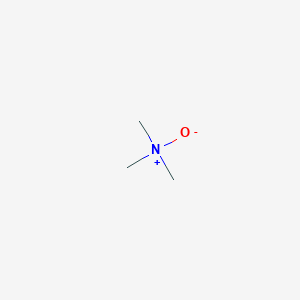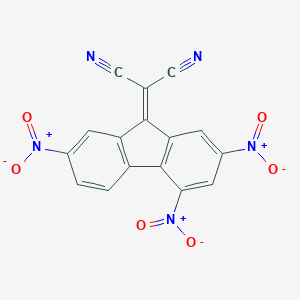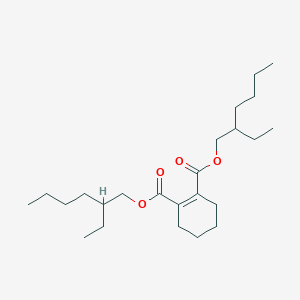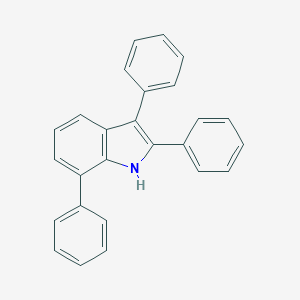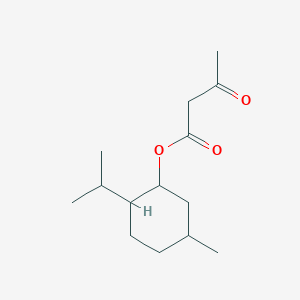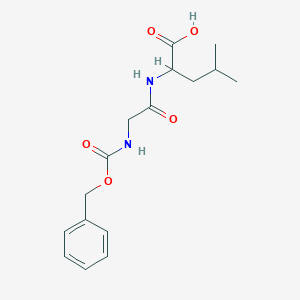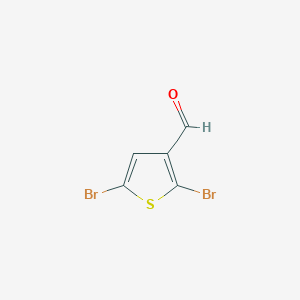
2,5-Dibromothiophene-3-carbaldehyde
Descripción general
Descripción
2,5-Dibromothiophene-3-carbaldehyde is an organic compound with the molecular formula C5H2Br2OS and a molecular weight of 269.94 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and an aldehyde group at the 3 position on the thiophene ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dibromothiophene-3-carbaldehyde can be synthesized through various methods. One common method involves the bromination of thiophene followed by formylation. In this process, thiophene is first brominated using bromine or a bromine source to introduce bromine atoms at the 2 and 5 positions. The resulting 2,5-dibromothiophene is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to introduce the aldehyde group at the 3 position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dibromothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex thiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: 2,5-Dibromothiophene-3-carboxylic acid.
Reduction Products: 2,5-Dibromothiophene-3-methanol.
Aplicaciones Científicas De Investigación
2,5-Dibromothiophene-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: The compound is used in the development of pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,5-dibromothiophene-3-carbaldehyde is largely dependent on its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atoms can participate in substitution reactions. These reactive sites allow the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry and material science .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dibromo-3-formylthiophene
- 2,5-Dibromothiophene-3-carboxaldehyde
- 2,5-Dibromo-3-thiophenecarbaldehyde
Uniqueness
2,5-Dibromothiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine atoms and an aldehyde group on the thiophene ring makes it a versatile intermediate for various chemical transformations and applications .
Propiedades
IUPAC Name |
2,5-dibromothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJBDOWMZMXKCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356031 | |
| Record name | 2,5-dibromothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-69-7 | |
| Record name | 2,5-dibromothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
